N-butyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BUTYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a butyl group, a methanesulfonyl group attached to a 2-methylphenyl moiety, and a carboxamide group at the 4-position of the piperidine ring
Preparation Methods
The synthesis of N-BUTYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the butyl group, and the attachment of the methanesulfonyl and carboxamide groups. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through sulfonylation reactions using methanesulfonyl chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
N-BUTYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the phenyl moiety are replaced with other groups using appropriate reagents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-BUTYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-BUTYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-BUTYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-BUTYL-1-[(2,4-DIMETHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: This compound has an additional methyl group on the phenyl moiety, which may affect its chemical and biological properties.
N-BUTYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE: This compound has the carboxamide group at the 3-position of the piperidine ring, which may influence its reactivity and interactions.
N-BUTYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXYLIC ACID: This compound has a carboxylic acid group instead of a carboxamide group, which may alter its solubility and biological activity.
Properties
Molecular Formula |
C18H28N2O3S |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-butyl-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H28N2O3S/c1-3-4-11-19-18(21)16-9-12-20(13-10-16)24(22,23)14-17-8-6-5-7-15(17)2/h5-8,16H,3-4,9-14H2,1-2H3,(H,19,21) |
InChI Key |
CVLGQRFOHQVYKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.